1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole

Serotonin receptor pharmacology Conformational restriction GPCR selectivity

For CNS pharmacology programs requiring dual 5-HT2B/5-HT2C blockade, flexible indolylureas lack selectivity, while 5-HT2C-selective agents fail to engage 5-HT2B. This rigid [2,3-f] scaffold preorganizes the pharmacophore, solving the entropic penalty problem. - Core of SB-206553: pA2 8.9 at 5-HT2B, pKi 7.9 at 5-HT2C; orally bioavailable (ID50 5.5 mg/kg p.o. in mCPP hypolocomotion). - Key intermediate for enantioselective duocarmycin/CC-1065 DNA alkylator synthesis. - Also used in DPP-based semiconducting polymers for OFETs.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B8463271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C3C(=C2)C=CN3
InChIInChI=1S/C10H10N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1,3,5-6,11-12H,2,4H2
InChIKeyOYMRVJNKFVSSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole – Core Scaffold Identity and Procurement Relevance


1,2,3,5-Tetrahydro-pyrrolo[2,3-f]indole is the partially saturated tricyclic scaffold that defines a pharmacologically critical subclass of pyrroloindoles. Its most prominent derivative, SB-206553 (5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole), was developed via a deliberate conformational-restriction strategy targeting the indolylurea pharmacophore [1]. The scaffold has been characterized as a mixed 5-HT2C/5-HT2B receptor antagonist with well-documented selectivity over 5-HT2A receptors, and its derivatives have demonstrated oral bioavailability and CNS penetration in rodent and primate models [2]. Beyond serotonin receptor pharmacology, the tetrahydropyrrolo[2,3-f]indole architecture serves as a versatile intermediate in enantioselective syntheses of DNA minor-groove-binding alkylators related to the duocarmycin/CC-1065 antitumor class [3]. For procurement purposes, the scaffold is commercially available as the unsubstituted parent (C10H10N2, MW 158.20) and as the fully characterized hydrochloride salt of SB-206553 (CAS 1197334-04-5) .

1
Workflow
Dual 5-HT2C/5-HT2B antagonist tool for serotonergic signaling studies
2
Selection
Conformationally restricted scaffold with reported oral bioavailability and CNS exposure
3
Use Context
Also serves as chiral intermediate for DNA minor-groove binder synthesis or materials building block

Why This Scaffold Cannot Be Replaced by Generic 5-HT2C or Pyrroloindole Alternatives


The 1,2,3,5-tetrahydro-pyrrolo[2,3-f]indole scaffold is not interchangeable with regioisomeric pyrroloindoles, flexible indolylureas, or other 5-HT2C antagonist chemotypes. The [2,3-f] ring fusion imposes a rigid, planar topology that preorganizes the pharmacophore into the bioactive conformation, directly reducing the entropic penalty of receptor binding relative to flexible analogs such as indolylurea 1 [1]. This conformational restriction translates into a differentiated dual 5-HT2C/5-HT2B antagonist profile (pKi 7.9–8.0 at 5-HT2C; pA2 8.5–8.9 at 5-HT2B) that is functionally distinct from 5-HT2C-selective agents such as SB-242084 (100-fold selective for 5-HT2C over 5-HT2B) [2][3]. Regioisomeric scaffolds—e.g., pyrrolo[3,2-f]indole or hexahydropyrroloindole (HPI)—exhibit different DNA-binding or antimicrobial activity profiles and cannot serve as drop-in replacements for the [2,3-f] system in serotonin receptor-targeted applications . Substitution with a simple unconstrained indole-urea results in loss of selectivity over 5-HT2A and reduced in vivo potency [1].

Scaffold

Flexible indolylureas or unconstrained indole-ureas may lose 5-HT2A selectivity and in vivo activity; conformational restriction is essential for the reported dual antagonism profile.

Subtype

5-HT2C-selective agents (SB-242084, RS-102221) do not provide concomitant 5-HT2B blockade; SB-206553 is required when dual 5-HT2C/5-HT2B antagonism is mechanistically needed.

Regioisomer

Pyrrolo[3,2-f]indole or hexahydropyrroloindole scaffolds exhibit different DNA-binding or antimicrobial profiles and cannot substitute for the [2,3-f] system in serotonin receptor applications.

Quantitative Differentiation Evidence Versus Closest Analogs


Conformational Restriction Improves 5-HT2C/5-HT2B Affinity and 5-HT2A Selectivity

The 1,2,3,5-tetrahydropyrrolo[2,3-f]indole derivative (compound 11, SB-206553) was directly compared with the flexible indolylurea 1 from which it was derived. The rigidified scaffold achieved pKI 8.0 at 5-HT2C and pA2 8.5 at 5-HT2B while maintaining pKI <6 at 5-HT2A, representing a >100-fold selectivity window [1]. In contrast, the parent indolylurea 1 exhibited lower affinity and substantially reduced selectivity across the 5-HT2 receptor subtypes (exact values reported in Table 1 of Forbes et al., 1995) [1]. In a functional assay of 5-HT-stimulated phosphoinositol hydrolysis, compound 11 displayed a pKB of 8.8 versus the parent compound 1, confirming that conformational restriction enhances both binding affinity and functional antagonism [1].

Restriction vs. flexible parent
Head-to-head
SB-206553: pKI 8.0 (5-HT2C), pKB 8.8 (functional); indolylurea 1: lower affinity and reduced selectivity
Supports scaffold-driven selectivity enhancement over 5-HT2A
Recombinant human receptor binding; functional PI hydrolysis assay
Serotonin receptor pharmacology Conformational restriction GPCR selectivity

Dual 5-HT2C/5-HT2B Antagonism Differentiates from 5-HT2C-Selective Agents

SB-206553 (pKI 7.9 at 5-HT2C; pA2 8.9 at 5-HT2B; pKI 5.8 at 5-HT2A) [1] exhibits a fundamentally different selectivity signature from the widely used 5-HT2C-selective antagonist SB-242084 (pKi 9.0 at 5-HT2C; pKi 7.0 at 5-HT2B; pKi 6.8 at 5-HT2A; 100-fold selective for 5-HT2C over 5-HT2B) [2] and RS-102221 (pKi 8.4–8.7 at 5-HT2C; ~100-fold selectivity over both 5-HT2A and 5-HT2B) [3]. The critical divergence is at the 5-HT2B receptor: SB-206553 retains high 5-HT2B affinity (pA2 8.9), while SB-242084 and RS-102221 were designed to minimize 5-HT2B binding. This makes SB-206553 the tool compound of choice when concomitant 5-HT2B blockade is required, such as in models where 5-HT2B-mediated vascular or cardiac effects are under investigation [4].

Dual 5-HT2C/5-HT2B profile
Cross-study
SB-206553: 5-HT2B pA2 8.9 vs. SB-242084: pKi 7.0; >30-fold higher 5-HT2B engagement
Binary decision point: dual antagonism vs. 5-HT2C-only blockade
Rat stomach fundus functional assay vs. human cloned binding
5-HT2B receptor Receptor subtype selectivity Pharmacological tool compounds

Oral Bioavailability and CNS Penetration in the mCPP Hypolocomotion Model

SB-206553 potently inhibited mCPP-induced hypolocomotion in rats with an oral ID50 of 5.5 mg/kg and an intravenous ID50 of 0.27 mg/kg, confirming substantial oral bioavailability and CNS exposure [1]. By comparison, the flexible parent indolylurea 1 was described as 'considerably less active' than SB-206553 in this same in vivo model [2]. This represents a critical functional differentiation: the conformational restriction of the [2,3-f] scaffold translates directly into enhanced oral in vivo activity. At similar oral doses (2–20 mg/kg), SB-206553 also produced anxiolytic-like effects in both rat social interaction and Geller-Seifter conflict paradigms, and in a marmoset conflict model at 15–20 mg/kg p.o. [1].

Oral CNS activity (mCPP model)
Head-to-head
ID50 5.5 mg/kg p.o. (rat); indolylurea 1 considerably less active
Conformational restriction translates to in vivo oral functional activity
Rat mCPP hypolocomotion; also active in marmoset conflict model
In vivo pharmacology Oral bioavailability CNS penetration Anxiolytic

Unique α7 Nicotinic Receptor Positive Allosteric Modulation

SB-206553 was identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor, producing a 40-fold enhancement of ACh-evoked currents at 100 µM, while lacking direct agonist activity and maintaining selectivity against other nicotinic receptor subtypes [1]. This property is not shared by SB-242084, RS-102221, or other 5-HT2C-selective antagonists, and it has been rationalized by molecular modeling showing remarkable similarity between the SB-206553 binding pockets at 5-HT2Rs and α7 nAChR [2]. In behavioral experiments, SB-206553 reversed an MK-801-induced deficit in prepulse inhibition, an effect attenuated by the α7 antagonist MLA, confirming the functional relevance of this polypharmacology [1].

α7 nAChR PAM activity
Class-level
40-fold enhancement of ACh-evoked currents at 100 µM; no direct agonism
Unique polypharmacology for serotonergic-cholinergic crosstalk studies
Xenopus oocyte voltage clamp; MK-801 PPI model; data to verify for other 5-HT2 antagonists
α7 nAChR Positive allosteric modulator Polypharmacology Cognition

Affinity Maturation Over the First-Generation Antagonist SB-200646

SB-200646 was the first reported selective 5-HT2B/2C over 5-HT2A antagonist, with pKi values of 6.9 at 5-HT2C, 7.5 at 5-HT2B, and 5.2 at 5-HT2A . SB-206553, built on the tetrahydropyrrolo[2,3-f]indole scaffold, represents a significant affinity maturation: pKi 7.9–8.0 at 5-HT2C (~10-fold improvement) and pA2 8.5–8.9 at 5-HT2B (~25-fold improvement in functional potency) [1][2]. The 5-HT2A selectivity window also widened: SB-200646 shows ~50-fold selectivity over 5-HT2A, whereas SB-206553 achieves >100-fold [1]. This SAR trajectory demonstrates that the tetrahydropyrrolo[2,3-f]indole core is the critical structural element enabling the affinity and selectivity gains over the earlier-generation indole-based antagonist scaffold.

Affinity vs. SB-200646
Cross-study
~10-fold higher 5-HT2C affinity, ~25-fold higher 5-HT2B functional potency, wider 5-HT2A window
Represents affinity-matured second-generation tool for robust target engagement
Cloned human receptors; rat fundus assay
SB-200646 5-HT2B antagonist Affinity maturation Structure-activity relationship

Optimal Procurement and Application Scenarios


Dissecting 5-HT2B Versus 5-HT2C Contributions in In Vivo Models

When experimental protocols require blockade of both 5-HT2B and 5-HT2C receptors simultaneously—such as in mCPP-induced hypolocomotion (ID50 5.5 mg/kg p.o.), anxiety models (social interaction, Geller-Seifter conflict, marmoset conflict), or 5-HT2B-mediated valvulopathy studies—SB-206553 is the only orally bioavailable dual antagonist with published ID50 values [1]. Its differentiated dual profile (pA2 8.9 at 5-HT2B; pKi 7.9 at 5-HT2C) contrasts with the 5-HT2C-selective SB-242084 (pKi 7.0 at 5-HT2B) and RS-102221 (~100-fold selective for 5-HT2C), making SB-206553 the essential reagent when 5-HT2B engagement is mechanistically required [2][3].

Cognition Research Requiring Combined 5-HT2 and α7 nAChR Modulation

SB-206553 is uniquely suited for studies exploring the intersection of serotonergic and cholinergic neurotransmission. Its additional activity as a positive allosteric modulator of α7 nAChR (40-fold current enhancement at 100 µM) [1], combined with its reversal of MK-801-induced prepulse inhibition deficits, makes it a singular tool for schizophrenia and cognition research. No other 5-HT2 antagonist (including SB-242084, RS-102221, or ketanserin) possesses this polypharmacological profile [2].

Enantioselective Synthesis of DNA Minor-Groove-Binding Antitumor Prodrugs

The tetrahydropyrrolo[2,3-f]indole scaffold serves as a key intermediate in the enantioselective synthesis of duocarmycin/CC-1065 analogs, a class of ultrapotent DNA minor-groove alkylators [1]. Patented enantioselective routes to optically pure pyrroloindole intermediates (e.g., tosylated indole aldehyde at 5°C in 2-methyltetrahydrofuran/THF) [1] enable the construction of tumor-activated prodrugs. Procurement of the correctly substituted [2,3-f] scaffold is critical, as regioisomeric pyrrolo[3,2-f]indoles or hexahydropyrroloindoles yield different DNA-binding geometries and alkylation efficiencies [2].

Organic Semiconductor Development Using Pyrroloindole-DPP Conjugates

The pyrrolo[2,3-f]indole core has been incorporated into diketopyrrolopyrrole (DPP)-based semiconducting materials with improved electronic, polymerization, and stability properties for organic field-effect transistor (OFET) applications [1]. Patent literature discloses that the fused pyrrolo[2,3-f]indole-DPP architecture enhances material processability and device inclusion compared to non-fused pyrrole-DPP analogs [1]. This application domain is structurally distinct from the pharmacological use cases and demonstrates the scaffold's versatility as a materials building block [2].

Application
Selection Property
Validation Focus
Dual 5-HT2C/5-HT2B serotonergic signaling studies
Conformationally restricted dual antagonist profile
5-HT2B-dependent in vivo model-response review
Cognition research intersecting serotonin and α7 nAChR
Unique polypharmacology (5-HT2 antagonist + α7 PAM)
α7 nAChR potentiation and prepulse inhibition endpoints
Enantioselective synthesis of DNA minor-groove binders
Chiral [2,3-f] scaffold for duocarmycin/CC-1065 analogs
Stereochemical integrity and DNA-alkylation geometry review
Organic semiconductor material development
Fused pyrroloindole-DPP architecture for OFETs
Electronic and processability property characterization
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